molecular formula C16H10ClNO3 B5087540 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione CAS No. 75822-38-7

1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione

Cat. No.: B5087540
CAS No.: 75822-38-7
M. Wt: 299.71 g/mol
InChI Key: XZZXOUNMODASMA-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione is a synthetic derivative of isatin (indole-2,3-dione), a heterocyclic compound with a broad spectrum of biological activities. The compound features a 4-chlorophenyl group attached via a 2-oxoethyl chain at the N1 position of the isatin core (Figure 1). This structural modification introduces both aromatic and ketonic functionalities, which may enhance its interaction with biological targets such as enzymes or receptors.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)-2-oxoethyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-11-7-5-10(6-8-11)14(19)9-18-13-4-2-1-3-12(13)15(20)16(18)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZXOUNMODASMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367208
Record name 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202328
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

75822-38-7
Record name 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione typically involves the following steps:

Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Alkylation of Indole-2,3-dione

A common approach involves alkylating the indole-2,3-dione core with a chlorophenyl ketone. For example:

  • Reagents :

    • n-BuLi (to deprotonate the indole nitrogen)

    • γ-Butyrolactone (as an electrophile precursor)

    • Dimethylaluminum chloride (for amide formation)

  • Conditions :

    • THF or DCM as solvents

    • Oxidation with Dess-Martin periodinane (DMP) or other oxidizing agents

  • Yield : Typically 20–90%, depending on reaction optimization .

Bromination of Indole Derivatives

The brominated analog (5-bromo derivative) is a precursor, synthesized via electrophilic aromatic substitution. Bromination may occur post-alkylation to introduce a bromine substituent at the 5-position .

Oxidation of Alcohol Intermediates

Alcohol intermediates (e.g., 4-hydroxy derivatives) are oxidized to ketones using reagents like DMP or molybdenum-based catalysts .

Formation of the Oxoethyl Group

The oxoethyl group (-C(=O)-CH2-) is introduced via condensation or oxidation:

  • Example : Reaction of indole-2,3-dione with 4-chlorophenyl ketone in the presence of a base (e.g., n-BuLi) to form the alkylated derivative, followed by oxidation of an alcohol intermediate .

Substitution Patterns

The chlorophenyl group at the oxoethyl position influences reactivity:

  • Electrophilic Substitution : The chlorophenyl group directs electrophiles to the para position due to its electron-withdrawing nature.

  • Nucleophilic Attack : The diketone system (C=O groups) enables participation in condensation reactions (e.g., Mannich, Michael addition) .

Structural Reactivity

FeatureImpact on ReactivityExample Reaction
Diketone SystemFacilitates condensationSchiff base formation
Chlorophenyl GroupDirects electrophilic substitutionPara-substitution
Indole CoreEnables alkylating agentsn-BuLi-mediated deprotonation

Scientific Research Applications

1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione, highlighting differences in substituents and biological activities:

Compound Name Substituent at N1 Position Key Biological Activities References
This compound 2-(4-Chlorophenyl)-2-oxoethyl Inferred: Potential antimicrobial, anticonvulsant
1-(4-Chlorobenzyl)-1H-indole-2,3-dione 4-Chlorobenzyl Antimicrobial, antitumor (Walker carcinoma-256)
1-[(Diethylamino)methyl]-1H-indole-2,3-dione Diethylamino-methyl Antiviral (e.g., variola, vaccinia viruses)
1-[2-(1,3,4-Oxadiazol-2-yl)-2-oxoethyl]-1H-indole-2,3-dione 2-(1,3,4-Oxadiazol-2-yl)-2-oxoethyl Synthetic intermediate for bioactive molecules
Methisazone 3-Thiosemicarbazone Antiviral (poxviruses)
Key Observations:

Substituent Flexibility : The 2-oxoethyl linker in the target compound introduces a ketone group absent in the benzyl-substituted analog (1-(4-chlorobenzyl)-1H-indole-2,3-dione). This may enhance hydrogen-bonding interactions with biological targets .

Biological Activity Trends: Diethylamino-methyl derivatives (e.g., 1-[(diethylamino)methyl]-1H-indole-2,3-dione) exhibit antiviral activity, likely due to improved solubility from the basic amine group . Thiosemicarbazone derivatives (e.g., methisazone) show potent antiviral effects, suggesting that substituents capable of metal chelation (e.g., thiosemicarbazide) enhance activity against DNA viruses .

Antimicrobial Potential: The 4-chlorophenyl group in both the target compound and its benzyl analog is associated with activity against Mycobacterium tuberculosis (MIC: 10–20 µg/mL) and Walker carcinoma-256, indicating the importance of halogenated aromatic moieties in cytotoxicity .

Biological Activity

1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione, also known as CCG-9996, is a synthetic compound with notable biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₆H₁₀ClNO₃
  • Molecular Weight : 299.709 g/mol
  • CAS Number : 75822-38-7

Antibacterial Activity

Research has demonstrated that CCG-9996 exhibits significant antibacterial properties. In various studies, it has been shown to be effective against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of CCG-9996

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.012 μg/mL
Escherichia coli0.025 μg/mL
Bacillus subtilis0.015 μg/mL

The compound's mechanism of action involves the inhibition of bacterial topoisomerases, specifically targeting GyrB and ParE, which are crucial for bacterial DNA replication and transcription . Furthermore, it has been reported to exhibit selectivity for bacterial isoforms without affecting human topoisomerase II, indicating a potentially lower toxicity profile for human cells .

Antifungal Activity

CCG-9996 also demonstrates antifungal activity against various fungal strains.

Table 2: Antifungal Activity of CCG-9996

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16.69 μM
Fusarium oxysporum56.74 μM

The compound's efficacy against these fungi suggests its potential application in treating fungal infections, particularly in immunocompromised patients .

Anticancer Activity

The anticancer properties of CCG-9996 have been explored in several studies. Notably, it has shown selective cytotoxic effects on various cancer cell lines.

Table 3: Anticancer Activity of CCG-9996

Cell LineGI(50) Value (µM)
Leukemia Subpanel0.69 - 3.35
Breast Cancer1.20
Lung Cancer2.50

Among the tested compounds derived from isatin-based derivatives, CCG-9996 exhibited the most potent activity against leukemia cell lines, suggesting its potential as an anticancer agent . The compound's mechanism may involve the induction of apoptosis in cancer cells through various signaling pathways.

Case Studies

  • Case Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of CCG-9996 against multi-drug resistant strains of S. aureus. The results indicated that the compound significantly reduced bacterial load in vitro and showed promise for further development as a therapeutic agent .
  • Case Study on Anticancer Potential : In a recent study involving NCI60 cell lines, CCG-9996 was found to selectively inhibit leukemia cells while sparing normal lymphocytes, highlighting its therapeutic potential with minimal side effects .

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